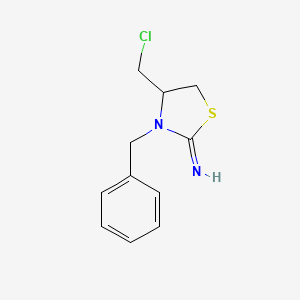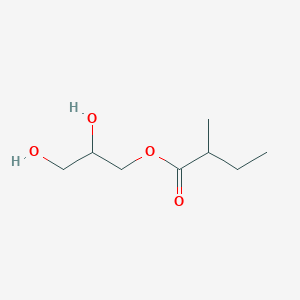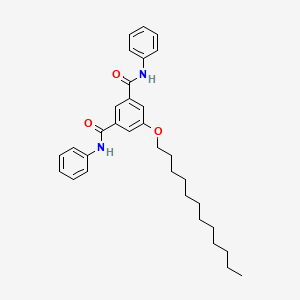![molecular formula C20H35FN2 B14218942 N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627524-09-8](/img/structure/B14218942.png)
N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to an ethane-1,2-diamine backbone with an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and undecylamine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 3-fluorobenzyl chloride with undecylamine to form N-(3-fluorobenzyl)undecylamine.
Reductive Amination: The intermediate N-(3-fluorobenzyl)undecylamine is then subjected to reductive amination with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product, N1-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as hydrophobicity or fluorescence.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N1-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to specific targets, while the undecyl chain can influence the compound’s solubility and membrane permeability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[(3-Chlorophenyl)methyl]-N~2~-undecylethane-1,2-diamine
- N~1~-[(3-Bromophenyl)methyl]-N~2~-undecylethane-1,2-diamine
- N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine
Uniqueness
N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and potential biological activity.
Properties
CAS No. |
627524-09-8 |
|---|---|
Molecular Formula |
C20H35FN2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
N'-[(3-fluorophenyl)methyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C20H35FN2/c1-2-3-4-5-6-7-8-9-10-14-22-15-16-23-18-19-12-11-13-20(21)17-19/h11-13,17,22-23H,2-10,14-16,18H2,1H3 |
InChI Key |
HKBPEFBKMKIKRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)

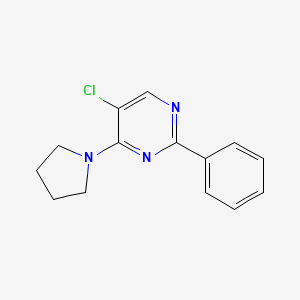
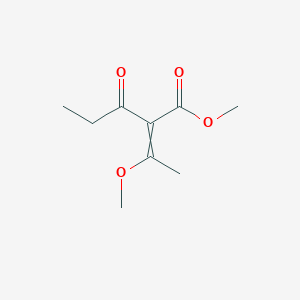
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)

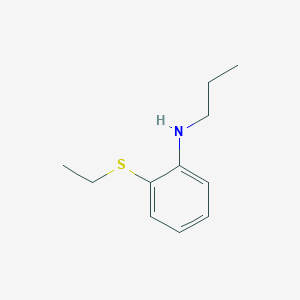
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
